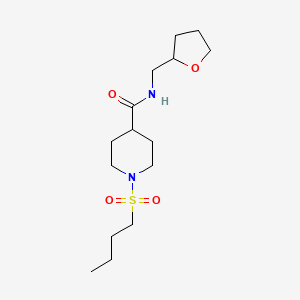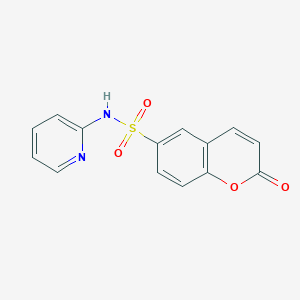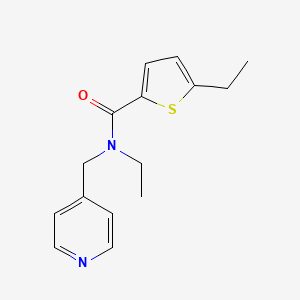![molecular formula C26H27NO7 B5358154 methyl 4-[(3E)-3-[(4-ethoxyphenyl)-hydroxymethylidene]-4,5-dioxo-1-(oxolan-2-ylmethyl)pyrrolidin-2-yl]benzoate](/img/structure/B5358154.png)
methyl 4-[(3E)-3-[(4-ethoxyphenyl)-hydroxymethylidene]-4,5-dioxo-1-(oxolan-2-ylmethyl)pyrrolidin-2-yl]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-[(3E)-3-[(4-ethoxyphenyl)-hydroxymethylidene]-4,5-dioxo-1-(oxolan-2-ylmethyl)pyrrolidin-2-yl]benzoate is a complex organic compound with a unique structure that includes a pyrrolidine ring, an ethoxyphenyl group, and a benzoate ester
准备方法
The synthesis of methyl 4-[(3E)-3-[(4-ethoxyphenyl)-hydroxymethylidene]-4,5-dioxo-1-(oxolan-2-ylmethyl)pyrrolidin-2-yl]benzoate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the ethoxyphenyl group: This step may involve a substitution reaction where an ethoxyphenyl group is introduced to the pyrrolidine ring.
Formation of the benzoate ester: This can be done through esterification, where the benzoic acid derivative reacts with methanol in the presence of a catalyst.
Industrial production methods would likely involve optimizing these reactions for higher yields and purity, using scalable processes and efficient catalysts.
化学反应分析
Methyl 4-[(3E)-3-[(4-ethoxyphenyl)-hydroxymethylidene]-4,5-dioxo-1-(oxolan-2-ylmethyl)pyrrolidin-2-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Methyl 4-[(3E)-3-[(4-ethoxyphenyl)-hydroxymethylidene]-4,5-dioxo-1-(oxolan-2-ylmethyl)pyrrolidin-2-yl]benzoate has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Medicine: The compound could be explored for its potential therapeutic properties, including its activity against certain diseases or conditions.
Industry: It may be used in the development of new materials or as a component in various industrial processes.
作用机制
The mechanism by which methyl 4-[(3E)-3-[(4-ethoxyphenyl)-hydroxymethylidene]-4,5-dioxo-1-(oxolan-2-ylmethyl)pyrrolidin-2-yl]benzoate exerts its effects depends on its specific applications. In medicinal chemistry, for example, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target molecules, leading to the desired therapeutic effects. The pathways involved may include signal transduction, metabolic pathways, or other biochemical processes.
相似化合物的比较
Methyl 4-[(3E)-3-[(4-ethoxyphenyl)-hydroxymethylidene]-4,5-dioxo-1-(oxolan-2-ylmethyl)pyrrolidin-2-yl]benzoate can be compared with other similar compounds, such as:
Methyl 4-[(3E)-3-[(4-methoxyphenyl)-hydroxymethylidene]-4,5-dioxo-1-(oxolan-2-ylmethyl)pyrrolidin-2-yl]benzoate: This compound has a methoxy group instead of an ethoxy group, which may affect its chemical properties and reactivity.
This compound: This compound has a different substituent on the pyrrolidine ring, which can influence its biological activity and interactions.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
属性
IUPAC Name |
methyl 4-[(3E)-3-[(4-ethoxyphenyl)-hydroxymethylidene]-4,5-dioxo-1-(oxolan-2-ylmethyl)pyrrolidin-2-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO7/c1-3-33-19-12-10-17(11-13-19)23(28)21-22(16-6-8-18(9-7-16)26(31)32-2)27(25(30)24(21)29)15-20-5-4-14-34-20/h6-13,20,22,28H,3-5,14-15H2,1-2H3/b23-21+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUHOVFNEWNQRW-XTQSDGFTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3CCCO3)C4=CC=C(C=C4)C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3CCCO3)C4=CC=C(C=C4)C(=O)OC)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(2-methyl-4-pyridinyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-1,4-diazepane](/img/structure/B5358082.png)


![N-CYCLOPROPYL-2-[(5-CYCLOPROPYL-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE](/img/structure/B5358108.png)
![2-amino-4-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B5358110.png)
![N-[2-(phenylthio)ethyl]cyclopentanecarboxamide](/img/structure/B5358114.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-propoxypropanamide](/img/structure/B5358122.png)
![7-[2-(ethylthio)propanoyl]-N,N-dimethyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5358129.png)
![N-(tert-butyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5358131.png)

![N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5358143.png)


![methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B5358168.png)
